Anti-OsteoporoticCathepsin B InhibitionCarbazole Alkaloids
8,8''-Biskoenigine is a naturally occurring dimeric carbazole alkaloid, first isolated and structurally elucidated from the leaves of Murraya koenigii (curry leaf). Its core structure is a symmetrical dimer formed by the oxidative coupling of two koenigine monomer units, yielding a molecule with the formula C38H36N2O6 and a molecular weight of 616.7 g/mol.
Molecular FormulaC19H19NO3
Molecular Weight309.4 g/mol
CAS No.28513-33-9
Cat. No.B1609344
⚠ Attention: For research use only. Not for human or veterinary use.
8,8''-Biskoenigine (CAS: 28513-33-9) Chemical Identity, Class, and Baseline Characteristics for Research Procurement
8,8''-Biskoenigine is a naturally occurring dimeric carbazole alkaloid, first isolated and structurally elucidated from the leaves of Murraya koenigii (curry leaf) [1]. Its core structure is a symmetrical dimer formed by the oxidative coupling of two koenigine monomer units, yielding a molecule with the formula C38H36N2O6 and a molecular weight of 616.7 g/mol [2]. As a carbazole alkaloid, it belongs to a class of compounds widely recognized for their diverse biological activities, and its dimeric architecture distinguishes it from the more common monomeric carbazole alkaloids found in the same plant source [3].
Compound classDimeric carbazole alkaloid
SourceIsolated from Murraya koenigii
Research contextCathepsin B inhibition, cell-model cytotoxicity screening
[1] Wang, Y. S., He, H. P., Shen, Y. M., Hong, X., & Hao, X. J. (2003). Two new carbazole alkaloids from Murraya koenigii. Journal of natural products, 66(3), 416-418. View Source
[2] Nandan, S., Singh, S. K., Singh, P., Bajpai, V., Mishra, A. K., Gupta, A., ... & Kumar, B. (2021). Quantitative analysis of bioactive carbazole alkaloids in Murraya koenigii (L.) from six different climatic zones of India using UPLC/MS/MS and their principal component analysis. Chemistry & Biodiversity, 18(12), e2100557. View Source
[3] Sharma, A., Kumar, N., Ramniwas, S., Chauhan, R., Shahwan, M., Jairoun, A. A., ... & Sharma, A. K. (2025). Carbazole alkaloids Koenigicine, Koenigine, Mahanine and Mukonicineas Multi-Target Inhibitors in Triple-Negative Breast Cancer: Insights into MMP9, MMP13, EGFR, and NUDT5 Interactions through Molecular Docking. Journal of Experimental Biology and Agricultural Sciences, 13(1), 97-107. View Source
Why 8,8''-Biskoenigine Cannot Be Interchanged with Generic Koenigine or Other Carbazole Alkaloids in Research Applications
Generic substitution fails for 8,8''-Biskoenigine because its biological activity is not simply additive or equivalent to its monomeric form, koenigine. The dimeric structure (C38H36N2O6, MW 616.7) [1] creates a distinct molecular entity with unique interactions at a biological target. For instance, while monomeric koenigine and other related alkaloids have shown activity in various models [2], 8,8''-Biskoenigine has been specifically identified for its anti-osteoporotic activity in a Cathepsin B (CAT-B) inhibition assay [3]. The specific dimerization linkage directly impacts its three-dimensional conformation and, consequently, its pharmacodynamics. Therefore, substituting 8,8''-Biskoenigine with koenigine or another monomeric carbazole alkaloid will not replicate the same experimental outcomes due to fundamental differences in molecular structure and target engagement.
Monomeric koenigine lacks the dimeric architecture; target engagement and Cathepsin B inhibition profile may not transfer.
Other carbazole alkaloids exhibit divergent biological profiles; 8,8''-Biskoenigine’s specific assay responses cannot be assumed.
[1] Nandan, S., Singh, S. K., Singh, P., Bajpai, V., Mishra, A. K., Gupta, A., ... & Kumar, B. (2021). Quantitative analysis of bioactive carbazole alkaloids in Murraya koenigii (L.) from six different climatic zones of India using UPLC/MS/MS and their principal component analysis. Chemistry & Biodiversity, 18(12), e2100557. View Source
[2] Sharma, A., Kumar, N., Ramniwas, S., Chauhan, R., Shahwan, M., Jairoun, A. A., ... & Sharma, A. K. (2025). Carbazole alkaloids Koenigicine, Koenigine, Mahanine and Mukonicineas Multi-Target Inhibitors in Triple-Negative Breast Cancer: Insights into MMP9, MMP13, EGFR, and NUDT5 Interactions through Molecular Docking. Journal of Experimental Biology and Agricultural Sciences, 13(1), 97-107. View Source
[3] Wang, Y. S., He, H. P., Shen, Y. M., Hong, X., & Hao, X. J. (2003). Two new carbazole alkaloids from Murraya koenigii. Journal of natural products, 66(3), 416-418. View Source
Quantitative Evidence Guide: Comparative Performance of 8,8''-Biskoenigine Against In-Class Analogs
Anti-Osteoporotic Activity of 8,8''-Biskoenigine: CAT-B Inhibition Comparison with Murrayanine
In the primary isolation study, 8,8''-biskoenigine exhibited anti-osteoporotic activity in a Cathepsin B (CAT-B) inhibition assay [1]. Its activity is reported alongside that of murrayanine, another novel carbazole alkaloid isolated from the same source [1].
CAT-B inhibitionCross-study comparable
IC50 = 1.3 μg/mL
Supports Cathepsin B inhibition assay context
Comparator murrayanine IC50 not reported
Anti-OsteoporoticCathepsin B InhibitionCarbazole Alkaloids
Evidence Dimension
Inhibition of Cathepsin B (CAT-B)
Target Compound Data
IC50 = 1.3 μg/mL
Comparator Or Baseline
Murrayanine (IC50 not reported)
Quantified Difference
Not calculable
Conditions
In vitro Cathepsin B (CAT-B) inhibition assay
Why This Matters
This provides the primary, specific bioactivity benchmark for 8,8''-biskoenigine, differentiating it from compounds that may not demonstrate this specific mechanism, which is relevant for bone metabolism research.
Anti-OsteoporoticCathepsin B InhibitionCarbazole Alkaloids
[1] Wang, Y. S., He, H. P., Shen, Y. M., Hong, X., & Hao, X. J. (2003). Two new carbazole alkaloids from Murraya koenigii. Journal of natural products, 66(3), 416-418. View Source
Cytotoxic Profile of 8,8''-Biskoenigine: Broad-Spectrum Activity Across Multiple Cancer Cell Lines
8,8''-Biskoenigine demonstrates a consistent cytotoxic profile across a panel of cancer cell lines, as reported in a vendor datasheet citing PMID 17027271 . This uniformity of effect across different tissue origins contrasts with compounds that may show high selectivity, suggesting a broader, but less targeted, cytotoxic mechanism.
Other carbazole alkaloids with variable or more selective IC50 profiles
Quantified Difference
Consistent 1.6 μg/mL across 7 cell lines
Conditions
Cell viability assay on A549 (lung), B16 (melanoma), BGC-823 (gastric), Bel-7402 (liver), DU-145 (prostate), HT-29 (colon), and MCF7 (breast) cancer cell lines
Why This Matters
For researchers seeking a tool compound with consistent, broad-spectrum in vitro cytotoxicity, this profile provides a predictable and documented baseline, unlike more selective analogs.
CytotoxicityAnticancerCarbazole Alkaloids
Quantitative Abundance of 8,8''-Biskoenigine in Murraya koenigii Across Different Climatic Zones
A validated UPLC/MS/MS method has been established to quantify 8,8''-biskoenigine alongside 10 other carbazole alkaloids in Murraya koenigii from various Indian climatic zones [1]. The study reports a specific natural abundance range for 8,8''-biskoenigine, providing a benchmark for sourcing and quality control that is not available for all compounds in this class.
Other carbazole alkaloids (e.g., Mahanine: 0.049-5.288 mg/g; Koenigine: 0.034-0.661 mg/g)
Quantified Difference
Abundance range is intermediate; varies from lower to higher than koenigine depending on the specific population
Conditions
Quantification in leaves from 34 natural populations across 6 Indian climatic zones using UPLC/MS/MS
Why This Matters
This data is critical for procurement and research planning, as it provides quantitative expectations for natural yield and underscores the importance of validated analytical methods for ensuring compound identity and purity in research materials.
[1] Nandan, S., Singh, S. K., Singh, P., Bajpai, V., Mishra, A. K., Gupta, A., ... & Kumar, B. (2021). Quantitative analysis of bioactive carbazole alkaloids in Murraya koenigii (L.) from six different climatic zones of India using UPLC/MS/MS and their principal component analysis. Chemistry & Biodiversity, 18(12), e2100557. View Source
In Silico Affinity of 8,8''-Biskoenigine for Toxoplasma gondii Target TgAp4AH
In a molecular docking study targeting diadenosine tetraphosphate hydrolase from Toxoplasma gondii (TgAp4AH), 8,8''-biskoenigine was identified as one of the compounds with the best binding affinity among screened herbal compounds [1].
In silico affinityClass-level inference
Ranked among top binders
Supports in silico binding affinity screening
Qualitative ranking; energy values not reported
Molecular DockingAntiparasiticToxoplasma gondii
Evidence Dimension
In silico binding affinity
Target Compound Data
One of the best binding affinities among the screened compounds
Comparator Or Baseline
Other screened natural compounds (e.g., (-)-Calanolide B, Artonol B)
Quantified Difference
Qualitative ranking; specific energy values not provided in the abstract
Conditions
Molecular docking simulation using AutoDock4 against TgAp4AH
Why This Matters
This provides a computational rationale for exploring 8,8''-biskoenigine in specific anti-parasitic research programs, offering a unique, target-based differentiation from its in-class analogs that have not been profiled for this target.
Molecular DockingAntiparasiticToxoplasma gondii
[1] Anggara, A. (2022). Eksplorasi Inhibitor Potensial dari Tanaman Herbal Indonesia terhadap Diadenosin Tetrafosfat Hidrolase dari Toxoplasma gondii (TgAp4AH). Undergraduate Thesis, IPB University. View Source
Validated Research and Industrial Application Scenarios for 8,8''-Biskoenigine Based on Quantitative Evidence
Targeted Research on Cathepsin B-Mediated Bone Resorption in Osteoporosis Models
8,8''-Biskoenigine is the preferred choice over its monomeric form, koenigine, for studies focused on Cathepsin B (CAT-B) as a therapeutic target in osteoporosis. Its specific and quantifiable inhibition of CAT-B, with an IC50 of 1.3 μg/mL [1], makes it a suitable tool compound for probing this pathway. Procurement of this specific dimer is justified as the monomeric analog has not been reported to exhibit the same activity in this specific assay context.
Use as a Broad-Spectrum Cytotoxic Reference Standard in Anticancer Screening
Due to its documented and consistent cytotoxicity across a panel of seven cancer cell lines (IC50 = 1.6 μg/mL) , 8,8''-Biskoenigine can serve as a reproducible internal reference standard in high-throughput screening assays. Its uniform activity provides a stable baseline for comparative analysis of new synthetic or natural product-derived anticancer agents, making it a valuable procurement for core screening facilities.
Quality Control and Authenticity Verification of Murraya koenigii Extracts
The validated UPLC/MS/MS method for quantifying 8,8''-biskoenigine alongside other key carbazole alkaloids [2] provides a robust analytical foundation for industrial quality control. Procuring a high-purity analytical standard of 8,8''-biskoenigine is essential for ensuring batch-to-batch consistency in botanical extract manufacturing, dietary supplement development, and for establishing authenticated reference materials for natural product libraries.
In Silico-Guided Exploration for Anti-Parasitic Drug Discovery
The identification of 8,8''-biskoenigine as a top in silico binder to the TgAp4AH target in Toxoplasma gondii [3] creates a specific, testable hypothesis for its anti-parasitic activity. This scenario justifies its procurement for follow-up in vitro validation studies, distinguishing it from other carbazole alkaloids lacking this computationally predicted target engagement.
Application
Selection Property
Validation Focus
Cathepsin B pathway studies
Cathepsin B inhibition assay context
IC50 benchmark review
Cytotoxicity screening studies
Consistent cell-model response profile
Cytotoxicity endpoint comparison
Analytical standardization of M. koenigii
Validated UPLC/MS/MS quantification
Natural abundance benchmark verification
Antiparasitic target binding studies
In silico binding affinity context
TgAp4AH binding assay verification
[1] Wang, Y. S., He, H. P., Shen, Y. M., Hong, X., & Hao, X. J. (2003). Two new carbazole alkaloids from Murraya koenigii. Journal of natural products, 66(3), 416-418. View Source
[2] Nandan, S., Singh, S. K., Singh, P., Bajpai, V., Mishra, A. K., Gupta, A., ... & Kumar, B. (2021). Quantitative analysis of bioactive carbazole alkaloids in Murraya koenigii (L.) from six different climatic zones of India using UPLC/MS/MS and their principal component analysis. Chemistry & Biodiversity, 18(12), e2100557. View Source
[3] Anggara, A. (2022). Eksplorasi Inhibitor Potensial dari Tanaman Herbal Indonesia terhadap Diadenosin Tetrafosfat Hidrolase dari Toxoplasma gondii (TgAp4AH). Undergraduate Thesis, IPB University. View Source
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